2-Bromopropane-2-d1

Catalog No.
S690729
CAS No.
4067-80-5
M.F
C3H7Br
M. Wt
124 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopropane-2-d1

CAS Number

4067-80-5

Product Name

2-Bromopropane-2-d1

IUPAC Name

2-bromo-2-deuteriopropane

Molecular Formula

C3H7Br

Molecular Weight

124 g/mol

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D

InChI Key

NAMYKGVDVNBCFQ-WFVSFCRTSA-N

SMILES

CC(C)Br

Canonical SMILES

CC(C)Br

Isomeric SMILES

[2H]C(C)(C)Br

The exact mass of the compound 2-Bromopropane-2-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromopropane-2-d1 (CAS 4067-80-5) is a site-specifically deuterated alkyl halide in which the methine proton at the alpha carbon is replaced by deuterium (≥98 atom % D) . As a specialized isotopic precursor, it retains the exact steric bulk, lipophilicity, and reactivity profile of undeuterated 2-bromopropane while providing a +1 Da mass shift and a strengthened C-D bond at the highly reactive tertiary position. In industrial and academic procurement, it is primarily selected as a precision alkylating agent to introduce the isopropyl-2-d1 group into active pharmaceutical ingredients (APIs) for targeted metabolic stability optimization [1]. Additionally, it serves as a critical mechanistic probe for measuring alpha-secondary kinetic isotope effects (KIEs) in nucleophilic substitution and elimination reactions, offering a distinct advantage over fully deuterated analogs by isolating the dynamics of the alpha carbon[2].

Substituting 2-bromopropane-2-d1 with undeuterated 2-bromopropane completely voids its utility in mechanistic studies and metabolic blocking, as the standard C-H bond at the alpha position is highly susceptible to cytochrome P450-mediated hydroxylation and provides no isotopic mass shift for tracing [1]. Conversely, substituting it with fully deuterated 2-bromopropane-d7 (CAS 39091-63-9) introduces six additional beta-deuterium atoms. In physical organic chemistry, these beta-deuteriums create massive hyperconjugative primary and secondary KIEs that completely mask the subtle alpha-secondary KIE required to analyze the alpha-carbon's sp3-to-sp2 hybridization transition [2]. In pharmaceutical synthesis, unnecessary deuteration of the methyl groups drastically increases precursor costs and can unpredictably alter the lipophilicity or binding affinity of the final API, making the site-specific 2-d1 variant the strict requirement for targeted methine-labeling workflows [3].

Isolation of Alpha-Secondary Kinetic Isotope Effects in Solvolysis

In solvolysis and nucleophilic substitution studies, isolating the hybridization change at the reaction center requires site-specific deuteration. 2-Bromopropane-2-d1 provides a precise alpha-secondary KIE (kH/kD ≈ 1.06 to 1.15, depending on solvent nucleophilicity) that directly quantifies the transition from sp3 to sp2 geometry[1]. In contrast, fully deuterated 2-bromopropane-d7 introduces overwhelming beta-secondary KIEs (kH/kD > 2.0) due to hyperconjugation from the six methyl deuteriums, completely obscuring the alpha-carbon dynamics [2].

Evidence DimensionKinetic Isotope Effect (kH/kD) resolution
Target Compound Data2-Bromopropane-2-d1: Yields pure alpha-secondary KIE (≈1.06-1.15)
Comparator Or Baseline2-Bromopropane-d7: Yields confounded cumulative KIE (>2.0)
Quantified DifferenceElimination of beta-hyperconjugative KIE interference
ConditionsSolvolysis in aqueous/alcoholic media at standard temperatures

Enables physical organic chemists to accurately map the transition state geometry of the alpha carbon without signal contamination from adjacent methyl groups.

Targeted Metabolic Stabilization of the Isopropyl Tertiary C-H Bond

The methine (tertiary) carbon of an isopropyl group is a primary site for rapid metabolic oxidation by CYP450 enzymes. Alkylating APIs using 2-bromopropane-2-d1 introduces a stronger C-D bond specifically at this metabolic soft spot, significantly reducing the rate of hydroxylation [1]. Compared to undeuterated 2-bromopropane, which leaves the site vulnerable to rapid clearance, the 2-d1 precursor selectively improves the pharmacokinetic half-life. Furthermore, it avoids the unnecessary deuteration of the six methyl protons seen in d7-analogs, which do not contribute to blocking this specific metabolic pathway but significantly inflate raw material costs [2].

Evidence DimensionSite-specific metabolic blocking efficiency vs. precursor cost
Target Compound Data2-Bromopropane-2-d1: Blocks tertiary C-H oxidation using 1 deuterium equivalent
Comparator Or Baseline2-Bromopropane-d7: Requires 7 deuterium equivalents for the same primary metabolic block
Quantified Difference85% reduction in required isotopic equivalents per molecule
ConditionsAPI synthesis and pharmacokinetic optimization workflows

Provides medicinal chemists with a cost-effective, precision alkylating agent to eliminate the primary metabolic liability of isopropyl groups without over-deuterating the molecule.

NMR Spectral Simplification for Downstream Structural Elucidation

The incorporation of the isopropyl-2-d1 group fundamentally alters the 1H NMR signature of downstream products. When using undeuterated 2-bromopropane, the alpha-proton appears as a complex septet (coupling with six methyl protons), which often overlaps with other critical signals in complex APIs [1]. By utilizing 2-bromopropane-2-d1, this septet is completely eliminated. Additionally, the adjacent methyl doublet collapses into a tightly coupled 1:1:1 triplet (3J_HD ≈ 1 Hz), drastically simplifying the spectral region and enabling unambiguous structural confirmation of the alkylation site[2].

Evidence Dimension1H NMR signal complexity at the alpha position
Target Compound Data2-Bromopropane-2-d1: Complete absence of the alpha-proton septet
Comparator Or BaselineUndeuterated 2-bromopropane: Prominent septet at ~4.3 ppm
Quantified Difference100% elimination of alpha-proton signal overlap
Conditions1H NMR characterization of synthesized isopropyl derivatives

Dramatically simplifies the NMR spectra of complex synthesized molecules, accelerating QA/QC and structural verification in pharmaceutical development.

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Directly downstream of its metabolic blocking capabilities, 2-bromopropane-2-d1 is the optimal precursor for synthesizing APIs containing an isopropyl group where the tertiary carbon is a known metabolic liability. It is widely used in Buchwald-Hartwig aminations and nucleophilic substitutions to introduce the isopropyl-2-d1 moiety, extending drug half-life while avoiding the cost and potential off-target binding effects of fully deuterated (d7) isopropyl groups [1].

Physical Organic Chemistry and Transition State Modeling

Leveraging its pure alpha-secondary KIE profile, this compound is the standard reagent for probing the mechanism of nucleophilic substitution (SN1 vs. SN2) and elimination (E1/E2) reactions. By isolating the sp3-to-sp2 hybridization change at the alpha carbon without interference from beta-deuteriums, it provides the precise kinetic data required to validate computational transition state models [2].

Internal Standards for Mass Spectrometry (LC-MS/GC-MS)

2-Bromopropane-2-d1 serves as a highly specific, low-cost internal standard for the quantification of isopropyl bromide and related alkyl halides in environmental or industrial matrices. Its +1 Da mass shift allows for clear differentiation from the natural analyte, while its identical volatility and chromatographic retention ensure accurate isotope-dilution mass spectrometry without the need for the more expensive d7 isotopologue [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Wikipedia

2-Bromo(2-~2~H)propane

Dates

Last modified: 04-15-2024

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